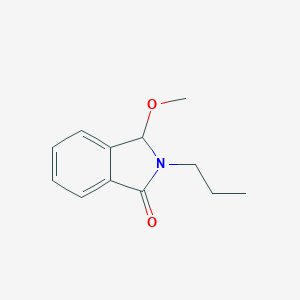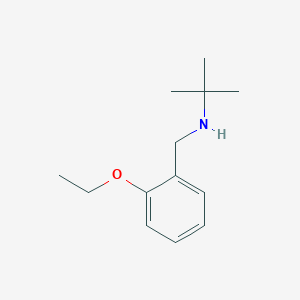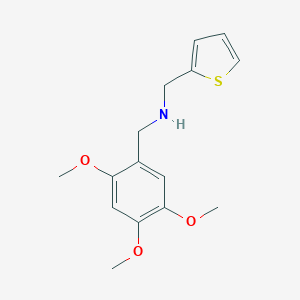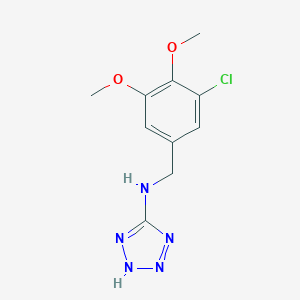
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindoline and has shown promise in various fields of research, including neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal growth and survival. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could focus on developing new synthesis methods to improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-methoxyphenylacetic acid with propylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation to yield the final compound. This method has been optimized to produce high yields of pure 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential applications in neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
Clave InChI |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
SMILES canónico |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)



